1-(3-Fluorocyclobutyl)piperazine dihydrochloride
Description
1-(3-Fluorocyclobutyl)piperazine dihydrochloride is a piperazine derivative characterized by a fluorinated cyclobutyl substituent at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological properties, including antihistaminic, vasodilatory, and receptor-modulating activities.
Properties
Molecular Formula |
C8H17Cl2FN2 |
|---|---|
Molecular Weight |
231.14 g/mol |
IUPAC Name |
1-(3-fluorocyclobutyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H15FN2.2ClH/c9-7-5-8(6-7)11-3-1-10-2-4-11;;/h7-8,10H,1-6H2;2*1H |
InChI Key |
GPHLCEHTMJTEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC(C2)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorocyclobutyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Fluorocyclobutyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, biological activities, and physicochemical properties of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride with analogous piperazine derivatives:
Physicochemical and Metabolic Properties
- Fluorocyclobutyl Group: Likely improves metabolic stability by resisting cytochrome P450-mediated oxidation.
- Chlorophenyl/Benzyl Groups (e.g., Cetirizine) : Increase molecular weight and polarity, limiting CNS penetration and favoring peripheral antihistaminic effects .
- Trimethoxybenzyl Group (Trimetazidine) : Balances lipophilicity and solubility, facilitating tissue uptake and antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
